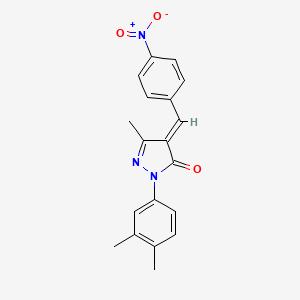![molecular formula C42H26N8O9 B11544382 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole](/img/structure/B11544382.png)
4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole is a complex organic compound characterized by multiple nitrophenyl groups and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The process generally starts with the preparation of the imidazole core, followed by the introduction of nitrophenyl groups through nitration reactions. The phenoxy linkage is then formed via etherification reactions.
Reaction Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used.
Etherification: Typically involves the use of alkali metal hydroxides and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl groups can undergo further oxidation to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Alkylated or acylated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl groups and imidazole rings could play crucial roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole is unique due to its dual imidazole rings and extensive nitrophenyl substitution. This structural complexity may confer unique chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C42H26N8O9 |
|---|---|
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
4-[4-[4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy]phenyl]-2,5-bis(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C42H26N8O9/c51-47(52)31-13-1-25(2-14-31)37-39(45-41(43-37)29-5-17-33(18-6-29)49(55)56)27-9-21-35(22-10-27)59-36-23-11-28(12-24-36)40-38(26-3-15-32(16-4-26)48(53)54)44-42(46-40)30-7-19-34(20-8-30)50(57)58/h1-24H,(H,43,45)(H,44,46) |
Clé InChI |
BWDHDJSMTFGKGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544300.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11544307.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11544316.png)
![1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine](/img/structure/B11544326.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11544333.png)
![2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544337.png)

![2-Hydroxy-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11544346.png)
![(2Z,5E)-5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11544354.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11544360.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B11544373.png)
![N-({N'-[(E)-(4-Ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11544377.png)
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544384.png)
